DL-Tyrosine-15N (CAS: 35693-13-1) is a stable isotope-labeled racemic amino acid featuring a highly enriched nitrogen-15 atom (>98 atom % 15N) at the alpha-amine position. In procurement and material selection, it is primarily sourced as a highly sensitive, spin-1/2 NMR probe and a reliable M+1 internal standard for mass spectrometry. By providing a distinct isotopic signature without the added manufacturing costs associated with chiral resolution or multi-atom labeling, DL-Tyrosine-15N serves as an economically optimized precursor for bulk metabolic tracking, non-stereoselective syntheses, and quantitative analytical workflows where enantiopurity is not a limiting factor.
Substituting DL-Tyrosine-15N with unlabeled DL-Tyrosine fundamentally fails in mass spectrometry due to the absence of the +1 Da mass shift, making it impossible to differentiate the standard from endogenous tyrosine in complex matrices . Conversely, upgrading to L-Tyrosine-15N introduces unnecessary procurement costs for enantiopurity that is entirely wasted in applications like total protein hydrolysis MS or achiral solid-state NMR . Furthermore, utilizing dual-labeled alternatives (e.g., DL-Tyrosine-13C,15N) introduces unwanted 13C-15N scalar couplings that complicate 1D 15N NMR spectra and reduce signal-to-noise ratios, meaning the single-labeled DL-Tyrosine-15N is strictly required for optimal spectral simplicity when only nitrogen pathways are being analyzed .
In quantitative mass spectrometry, DL-Tyrosine-15N provides a precise +1.00 Da mass shift compared to its natural abundance counterpart. With an isotopic purity exceeding 98 atom % 15N, it effectively eliminates signal overlap with endogenous M+0 tyrosine, enabling highly accurate isotope dilution mass spectrometry (IDMS) .
| Evidence Dimension | Isotopic Mass Shift and Purity |
| Target Compound Data | DL-Tyrosine-15N (M+1 shift, >98 atom % 15N) |
| Comparator Or Baseline | Unlabeled DL-Tyrosine (M+0, ~99.6% 14N) |
| Quantified Difference | +1.00 Da mass shift with <2% unlabeled background |
| Conditions | LC-MS/MS or GC-MS quantitative workflows |
Ensures reliable baseline separation from endogenous analytes in complex biological or environmental matrices, which is mandatory for absolute quantitation.
Natural abundance nitrogen consists predominantly of 14N, a spin-1 quadrupolar nucleus that yields extremely broad, often undetectable NMR signals. DL-Tyrosine-15N substitutes this with a spin-1/2 15N nucleus enriched to >98%, increasing the NMR receptivity by orders of magnitude and yielding sharp, highly resolved resonances .
| Evidence Dimension | Nuclear Spin State and Receptivity |
| Target Compound Data | DL-Tyrosine-15N (Spin 1/2, >98% abundance) |
| Comparator Or Baseline | Unlabeled DL-Tyrosine (Spin 1, 0.37% natural 15N abundance) |
| Quantified Difference | Elimination of quadrupolar line broadening and >260-fold theoretical increase in 15N sensitivity |
| Conditions | 15N Solid-State or Solution NMR |
Makes direct nitrogen observation practically feasible for structural elucidation and material characterization.
For applications where stereochemistry is irrelevant—such as total tyrosine quantitation via MS or bulk nitrogen tracking—the racemic DL-Tyrosine-15N offers identical analytical performance to enantiopure L-Tyrosine-15N but bypasses the costly chiral resolution or enzymatic synthesis steps .
| Evidence Dimension | Synthetic Workflow Dependency and Cost |
| Target Compound Data | DL-Tyrosine-15N (Racemic, no chiral resolution required) |
| Comparator Or Baseline | L-Tyrosine-15N (Enantiopure, requires asymmetric synthesis/resolution) |
| Quantified Difference | Significantly lower production and procurement cost per gram while maintaining identical 15N labeling efficiency |
| Conditions | Non-stereoselective analytical or synthetic applications |
Allows laboratories to scale up bulk metabolic tracking or internal standard usage without overspending on unnecessary chiral purity.
When utilizing dual-labeled compounds like DL-Tyrosine-13C,15N, the adjacent 13C and 15N nuclei exhibit strong scalar coupling (J-coupling), splitting the NMR signals and reducing the peak intensity. DL-Tyrosine-15N avoids this carbon-nitrogen coupling, resulting in a single, sharp 15N resonance (when proton-decoupled) that maximizes signal-to-noise .
| Evidence Dimension | 15N NMR Spectral Multiplicity |
| Target Compound Data | DL-Tyrosine-15N (Singlet under 1H decoupling) |
| Comparator Or Baseline | DL-Tyrosine-13C,15N (Multiplet due to 1-bond 13C-15N J-coupling, ~15 Hz) |
| Quantified Difference | Collapse of multiplet into a singlet, effectively doubling the peak height/intensity |
| Conditions | 1D 15N NMR with 1H decoupling |
Provides cleaner, more easily interpretable spectra and higher sensitivity when tracing strictly nitrogen-based pathways.
Because the M+1 mass shift guarantees separation from endogenous tyrosine, and because chirality is typically lost or irrelevant during harsh protein hydrolysis and ionization, DL-Tyrosine-15N is the optimal, cost-effective internal standard for quantifying total tyrosine in food matrices, plasma, and tissue hydrolysates .
In materials science, where tyrosine derivatives are incorporated into synthetic polymers or hydrogels, the spin-1/2 nature of the 15N label allows for high-resolution Cross-Polarization Magic Angle Spinning (CP-MAS) NMR. The racemic form is perfectly suited for these achiral or amorphous environments where enantiopurity offers no structural advantage .
For environmental or agricultural studies tracking nitrogen assimilation, the >98 atom % 15N enrichment provides a highly visible tracer. Using the DL-form maximizes the volume of tracer that can be procured within a fixed budget, provided the microbial consortium can metabolize both enantiomers or when total nitrogen pool tracking is the sole objective .
Irritant